molecular formula C12H14BrNO2 B8431163 N-(6-Bromoindan-5-yl)-2-methoxyacetamide

N-(6-Bromoindan-5-yl)-2-methoxyacetamide

Cat. No.: B8431163
M. Wt: 284.15 g/mol
InChI Key: FGJITXMOFBMGOM-UHFFFAOYSA-N
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Description

N-(6-Bromoindan-5-yl)-2-methoxyacetamide is a brominated indan derivative featuring a methoxyacetamide functional group. The compound’s structure comprises a bicyclic indan core substituted with a bromine atom at position 6 and a 2-methoxyacetamide moiety at position 5 (Figure 1). The bromine substituent likely enhances electrophilicity and binding affinity to hydrophobic protein pockets, while the methoxyacetamide group contributes to solubility and metabolic stability.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide

InChI

InChI=1S/C12H14BrNO2/c1-16-7-12(15)14-11-6-9-4-2-3-8(9)5-10(11)13/h5-6H,2-4,7H2,1H3,(H,14,15)

InChI Key

FGJITXMOFBMGOM-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=C(C=C2CCCC2=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acetamides with Aromatic Cores

N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide (4d, )
  • Core Structure : Benzo[d]oxazole with ethylphenyl and methoxyacetamide substituents.
  • Synthesis : Reacts 2-methoxyacetyl chloride with a diamine intermediate under acidic conditions (100°C, 30 min), yielding 4d in a straightforward acetylation .
N-(3-(Benzyloxy)-2-(4-methoxybenzoyl)phenyl)-2-methoxyacetamide (37, )
  • Core Structure : Phenyl ring with benzyloxy and 4-methoxybenzoyl groups.
  • Synthesis : Utilizes GP1 reactions and column chromatography (n-hexane/EtOAc), achieving a 94% yield .
  • Key Differences : The absence of a bromine atom and the presence of a benzoyl group may reduce electrophilicity but enhance π-π stacking interactions.
N-{4-[(3,4-Dichloro-6-fluoro-phenyl)amino]-quinazoline-6-yl}-2-methoxyacetamide (3a, )
  • Core Structure : Quinazoline with dichloro-fluorophenyl and methoxyacetamide groups.
  • Pharmacological Relevance : Targets EGFR kinase, suggesting that the methoxyacetamide group in N-(6-bromoindan-5-yl)-2-methoxyacetamide could similarly interact with kinase ATP-binding pockets .

Brominated Analogs

(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide ()
  • Core Structure: Indolin-2-one with 4-bromobenzyl and quinolinyl groups.
  • Activity : Bromine at the benzyl position may enhance binding to targets like interleukin receptors, as seen in similar anti-inflammatory agents .

Table 2: Brominated Compound Comparison

Compound Bromine Position Additional Functional Groups Pharmacological Inference
This compound C6 of indan 2-Methoxyacetamide Possible kinase inhibition
(E)-2-(5-amino...acetamide () 4-Bromobenzyl Quinolinyl, indolinone Anti-inflammatory/IL-6 modulation

Pharmacologically Active Methoxyacetamides

Febantel ()
  • Structure: Contains a methoxyacetamide group but with a guanidino-thiophenyl core.
  • Application : Antihelminthic agent regulated by the FDA and EMA, highlighting the role of methoxyacetamide in enhancing bioavailability and resistance to hydrolysis .
  • Divergence : The indan core in this compound may offer greater metabolic stability compared to febantel’s thiophenyl system.

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